An In-Depth Technical Guide to 3-(Piperidin-3-yloxy)pyridine Hydrochloride: A Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 3-(Piperidin-3-yloxy)pyridine Hydrochloride: A Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The piperidine and pyridine rings represent two such "privileged scaffolds," appearing in a vast array of clinically approved drugs and bioactive molecules.[1] The piperidine moiety, a saturated heterocycle, offers a three-dimensional architecture that can effectively probe the binding pockets of biological targets, often enhancing metabolic stability and modulating physicochemical properties like solubility and lipophilicity.[1] Concurrently, the aromatic pyridine ring is a versatile hydrogen bond acceptor and can engage in various non-covalent interactions, contributing to target affinity and specificity.[2]
This guide focuses on the hydrochloride salt of 3-(Piperidin-3-yloxy)pyridine, a molecule that exemplifies the fusion of these two critical moieties through an ether linkage. While specific public data on this exact compound is limited, its structural architecture places it within a class of compounds with significant therapeutic potential. This document will, therefore, provide a comprehensive technical overview based on established principles for this chemical class, covering its synthesis, physicochemical properties, potential mechanisms of action, and applications in drug discovery. We will also present detailed, representative experimental protocols to empower researchers in their exploration of similar chemical entities.
Physicochemical and Structural Characteristics
The hydrochloride salt of 3-(Piperidin-3-yloxy)pyridine is anticipated to be a crystalline solid with enhanced aqueous solubility compared to its freebase form, a common strategy to improve the bioavailability of amine-containing drug candidates.[3] A summary of its predicted and key physicochemical properties is presented below.
| Property | Predicted/Typical Value | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₁₅ClN₂O | Defines the elemental composition and molecular weight. |
| Molecular Weight | 214.69 g/mol | Influences diffusion rates and membrane permeability. |
| Appearance | White to off-white crystalline solid | Basic physical characterization. |
| Solubility | Soluble in water and polar organic solvents | Crucial for formulation and in vitro assay development. |
| pKa | (Predicted) Piperidine N: ~9-10; Pyridine N: ~5 | Governs the ionization state at physiological pH, impacting receptor interaction and cell penetration. |
| LogP | (Predicted) ~1.5-2.5 | A measure of lipophilicity, affecting ADME (Absorption, Distribution, Metabolism, Excretion) properties. |
Synthesis and Purification
The synthesis of 3-(Piperidin-3-yloxy)pyridine hydrochloride can be approached through several established synthetic routes. A common and effective method is the Williamson ether synthesis, which involves the coupling of a nucleophilic alkoxide with an electrophilic halide.
Proposed Synthetic Pathway
A plausible synthetic route begins with commercially available 3-hydroxypyridine and a protected form of 3-hydroxypiperidine, such as N-Boc-3-hydroxypiperidine. The protection of the piperidine nitrogen is crucial to prevent side reactions.
Caption: Proposed synthetic workflow for 3-(Piperidin-3-yloxy)pyridine hydrochloride.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of tert-butyl 3-(pyridin-3-yloxy)piperidine-1-carboxylate
-
To a solution of N-Boc-3-hydroxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Add a solution of 3-bromopyridine (1.1 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and maintain for 12-16 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected intermediate.
Step 2: Deprotection and Salt Formation
-
Dissolve the purified tert-butyl 3-(pyridin-3-yloxy)piperidine-1-carboxylate (1.0 eq) in a minimal amount of methanol.
-
Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 3-(Piperidin-3-yloxy)pyridine hydrochloride.
Potential Mechanism of Action and Biological Significance
While the specific biological targets of 3-(Piperidin-3-yloxy)pyridine hydrochloride are not publicly documented, the structural motif is present in compounds with a wide range of activities. Notably, similar structures containing a piperidinyl-ether linkage to an aromatic system have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1).[4]
LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4] The overexpression of LSD1 has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[4]
Hypothetical Mechanism of Action as an LSD1 Inhibitor
Caption: Postulated mechanism of action via competitive inhibition of the LSD1 enzyme.
The protonated piperidine nitrogen of 3-(Piperidin-3-yloxy)pyridine hydrochloride could mimic the positively charged lysine side chain of the histone substrate, allowing it to bind within the active site of LSD1. The pyridine ring could then form additional interactions, such as hydrogen bonds or pi-stacking, with residues in the binding pocket, leading to competitive inhibition of the enzyme.[4] This would prevent the demethylation of H3K4, maintaining an active chromatin state and potentially inhibiting the proliferation of cancer cells.[4]
Analytical Characterization
The structural confirmation and purity assessment of 3-(Piperidin-3-yloxy)pyridine hydrochloride would be conducted using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, with characteristic shifts for the protons and carbons of the piperidine and pyridine rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the compound, typically using a reversed-phase column with a mobile phase of water and acetonitrile containing a small amount of an acid like formic acid or trifluoroacetic acid.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would show characteristic absorption bands for the C-O-C ether linkage, N-H bonds of the piperidinium salt, and C=N and C=C bonds of the pyridine ring.
Applications in Drug Discovery and Development
The 3-(Piperidin-3-yloxy)pyridine scaffold serves as a valuable starting point for the development of novel therapeutic agents. Its utility spans several key areas of drug discovery:
-
Fragment-Based Drug Discovery (FBDD): The individual piperidine and pyridine moieties can be considered as fragments that can be elaborated upon to optimize binding to a target of interest.
-
Lead Optimization: Derivatives of this core structure can be synthesized to systematically probe the structure-activity relationship (SAR), fine-tuning properties such as potency, selectivity, and ADME profiles.[6]
-
Chemical Probe Development: A well-characterized molecule with this scaffold could serve as a chemical probe to investigate the biological function of its target protein in cellular and in vivo models.
Conclusion
3-(Piperidin-3-yloxy)pyridine hydrochloride represents a compelling molecular architecture that strategically combines the advantageous properties of the piperidine and pyridine heterocycles. While detailed information on this specific molecule is not widely available, its structural class is of significant interest in medicinal chemistry, particularly in the development of enzyme inhibitors for oncology and other therapeutic areas. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize and characterize this and related compounds. Further investigation into the biological activities of this scaffold is warranted and holds the potential to yield novel and effective therapeutic agents.
References
- Sigma-Aldrich. 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride. Accessed January 20, 2026.
- ChemScene. 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride. Accessed January 20, 2026.
- BLDpharm. 1185313-15-8|3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride. Accessed January 20, 2026.
- CymitQuimica. 3-(Piperidin-4-yl)pyridine dihydrochloride. Accessed January 20, 2026.
- Smolecule. (R)-3-(Piperidin-2-YL)pyridine. Accessed January 20, 2026.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. 2023.
- PubMed. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Accessed January 20, 2026.
- ResearchGate. A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. Accessed January 20, 2026.
- Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. 2024.
- ResearchGate. (PDF)
- HELIX Chromatography. HPLC Methods for analysis of Pyridine. Accessed January 20, 2026.
- Smolecule. 3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride. Accessed January 20, 2026.
- INIS-IAEA. Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. Accessed January 20, 2026.
- National Institutes of Health.
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Accessed January 20, 2026.
- Der Pharma Chemica.
- PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Accessed January 20, 2026.
- National Institutes of Health. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Accessed January 20, 2026.
- ResearchGate. (PDF)
- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Accessed January 20, 2026.
- ChemicalBook. 6091-44-7(Piperidine hydrochloride) Product Description. Accessed January 20, 2026.
Sources
- 1. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 5. Piperidin-3-one hydrochloride | C5H10ClNO | CID 22707028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. html.rhhz.net [html.rhhz.net]
